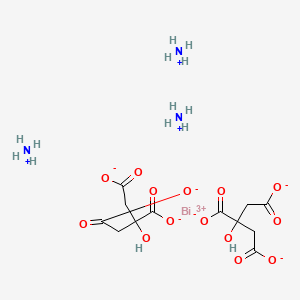
Bismuth ammonium citrate
Übersicht
Beschreibung
Bismuth ammonium citrate is used in microbiological culture media as a selective agent as it inhibits certain gram-negative and gram-positive bacteria . The bismuth ions are reduced to metallic bismuth, which imparts a metallic sheen around the colonies .
Synthesis Analysis
The synthesis of Bismuth ammonium citrate involves the thermal decomposition of [Bi6O4 (OH)4] (NH2SO3)6 . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The crystal and molecular structure of ammonium bismuth citrate dihydrate [(NH4)+Bi(C6H4O7)−] · 2H2O has been established by means of X-ray diffraction on a single crystal using Cu K α -radiation .Chemical Reactions Analysis
Aqueous ammonia reacts with bismuth (III) ion to precipitate white bismuth hydroxide: Bi3+(aq) + 3NH3(aq) + 3H2O(aq) ↽−−⇀ Bi(OH)3(s) + 3NH+4 (aq) . The citrate acts as a chelating and as a bridging ligand, thus forming a three-dimensional network with carboxy groups coordinating to bismuth in a mono- as well as a bidentate manner .Physical And Chemical Properties Analysis
Bismuth ammonium citrate has a molecular weight of 641.30 g/mol . More details about the physical and chemical properties can be found in the referenced papers .Wissenschaftliche Forschungsanwendungen
Nanomaterial Synthesis
Bismuth ammonium citrate has been used in the synthesis of various nanostructures. For instance, it interacted with sodium sulfide in the presence of beta-cyclodextrin to yield Bi2S3 nanospheres. Additionally, a solvothermal treatment with dimethyl sulfoxide (DMSO) produced Bi2S3 nanorods, demonstrating the compound's role in morphology evolution and electrical properties of nanomaterials (Batabyal et al., 2007).
Investigation of Water Solutions
Research has explored the resistant agglomerate formation of bismuth ammonium potassium citrate in water solutions. Studies using small-angle X-ray scattering and powerful terahertz radiation ablation found the existence of resistant agglomerates in these solutions, providing insights into the interactions between bismuth complexes and water molecules (Mikhailenko et al., 2016).
Photodetector Application
Bismuth oxychalcogenide nanosheets, synthesized using ammonium bismuth citrate, have demonstrated potential in optoelectronic applications. These materials showed high electronic mobility and excellent oxidation resistance, making them suitable for photodetector applications (Li et al., 2020).
Spectrophotometric Determination
In industrial contexts, bismuth potassium ammonium citrate can be determined in cleaning wastes of equipment using spectrophotometric methods. This approach, involving the displacement of bismuth and colorimetric determination, offers a straightforward and reliable method for routine analysis of industrial wastes (Nikolaychuk, 2022).
Material Synthesis and Analysis
Studies have also focused on the interaction of bismuth oxides with aqueous solutions of potassium and ammonium citrates. This research provides valuable insights into the conditions for forming bismuth-potassium-ammonium citrate, advancing our understanding of bismuth compound synthesis and analysis (Koledova et al., 2021).
Wirkmechanismus
Target of Action
Ammonium bismuth citrate primarily targets certain gram-negative and gram-positive bacteria . It is used in microbiological culture media as a selective agent, inhibiting these bacteria .
Mode of Action
The compound’s mode of action involves the reduction of bismuth ions to metallic bismuth . This reduction process imparts a metallic sheen around the colonies of the targeted bacteria .
Biochemical Pathways
They are associated with various biomolecular targets, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
A study on bismuth potassium citrate, a related compound, found that it had good safety when administered orally to healthy subjects .
Result of Action
The primary result of ammonium bismuth citrate’s action is the inhibition of certain bacteria, as evidenced by its use in microbiological culture media . The reduction of bismuth ions to metallic bismuth is a key part of this process .
Action Environment
The action of ammonium bismuth citrate can be influenced by environmental factors. For instance, the compound’s interaction with aqueous ammonium hydroxide solutions of various concentrations can affect the production of bismuth ammonium citrate . Additionally, safety precautions suggest avoiding dust formation and breathing in mist, gas, or vapors of the compound .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
triazanium;bismuth;2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.Bi.3H3N/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;3*1H3/q;;+3;;;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZHAYFWMLLWGG-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[NH4+].[NH4+].[Bi+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BiN3O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67953-07-5, 25530-63-6, 31886-41-6 | |
| Record name | Bismuth ammonium citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067953075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium bismuth(3+) salt (2:3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium bismuth citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Citric acid, ammonium bismuth salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.218 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISMUTH AMMONIUM CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVR5P41C6O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Vinylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B3069540.png)

![2'-Amino-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B3069554.png)








![10-(4-Chlorophenyl)-5,5-difluoro-2,8-diiodo-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide](/img/structure/B3069630.png)